![molecular formula C15H11BrO2 B12544845 3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde CAS No. 666257-82-5](/img/structure/B12544845.png)
3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde is a chemical compound that features a naphthalene ring substituted with a bromobutynyl ether and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde typically involves the reaction of 4-bromo-1-butyne with naphthalene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
化学反応の分析
Types of Reactions
3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Cycloaddition: The alkyne group can participate in cycloaddition reactions to form cyclic compounds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or potassium thiocyanate in polar aprotic solvents.
Cycloaddition: Catalysts such as copper(I) iodide or palladium(II) acetate are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include azides or thiocyanates.
Cycloaddition: Products include various cyclic compounds.
Oxidation and Reduction: Products include carboxylic acids or alcohols.
科学的研究の応用
3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde depends on the specific reaction it undergoes. Generally, the bromobutynyl ether group can participate in nucleophilic substitution or cycloaddition reactions, while the aldehyde group can undergo oxidation or reduction. The molecular targets and pathways involved are determined by the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
4-Bromo-1-butyne: A simpler compound with similar reactivity due to the presence of the bromobutynyl group.
Naphthalene-2-carbaldehyde: Shares the naphthalene and aldehyde functionalities but lacks the bromobutynyl ether group.
Uniqueness
3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde is unique due to the combination of the bromobutynyl ether and aldehyde functionalities on a naphthalene ring. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and material science.
特性
CAS番号 |
666257-82-5 |
|---|---|
分子式 |
C15H11BrO2 |
分子量 |
303.15 g/mol |
IUPAC名 |
3-(4-bromobut-2-ynoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C15H11BrO2/c16-7-3-4-8-18-15-10-13-6-2-1-5-12(13)9-14(15)11-17/h1-2,5-6,9-11H,7-8H2 |
InChIキー |
XKJHBZAXFDWXTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)OCC#CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-benzyl-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12544767.png)
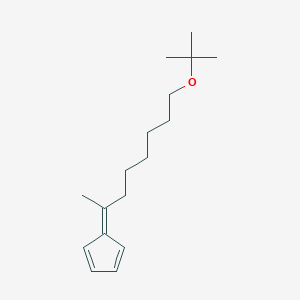

![2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol](/img/structure/B12544778.png)
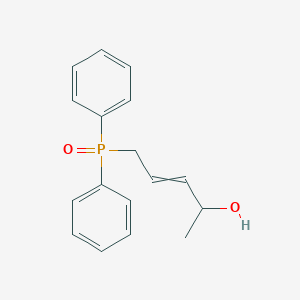
![4,12-Dichloro-8-methylbenzo[a]acridine](/img/structure/B12544794.png)
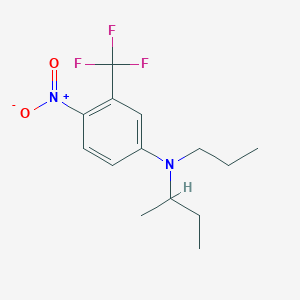
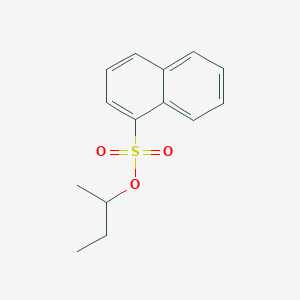
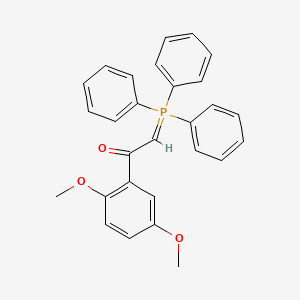


![N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide](/img/structure/B12544836.png)
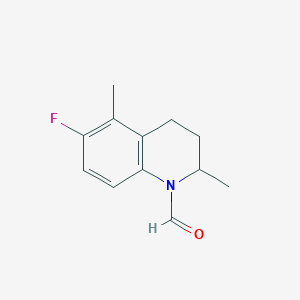
![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)
